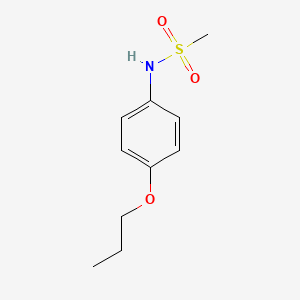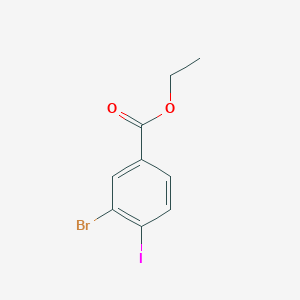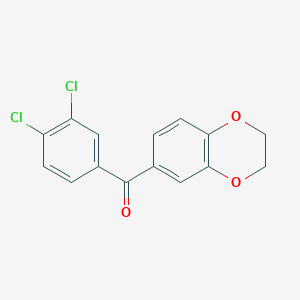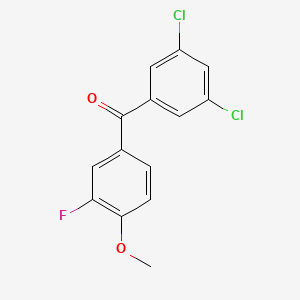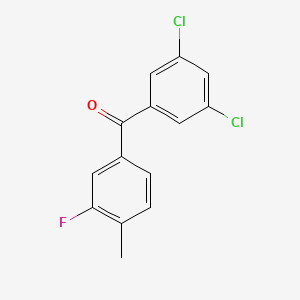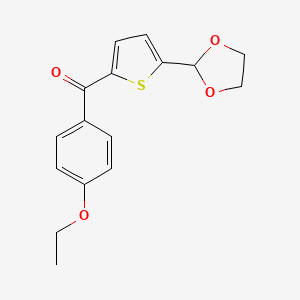
5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene” appears to be a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Attached to this ring is a 4-ethoxybenzoyl group and a 1,3-dioxolane ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the 4-ethoxybenzoyl group, and the formation of the 1,3-dioxolane ring. Each of these steps would require specific reagents and conditions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the 4-ethoxybenzoyl group, and the 1,3-dioxolane ring. The arrangement of these groups in space would be determined by the specific bonds between them.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the 1,3-dioxolane ring might be involved in reactions with acids or bases.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of atoms and functional groups in the molecule.
Applications De Recherche Scientifique
Synthesis and Electrochemical Applications
Thiophene derivatives, similar to 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene, are synthesized for their electrochemical applications. For example, fluorescent nitrobenzoyl polythiophenes, which include derivatives of thiophene, have been explored for their electrochemical polymerization and fluorescent properties (Coelho et al., 2015).
The synthesis of asymmetric structure polymers based on derivatives of thiophene demonstrates potential for electrochromic properties, indicating applications in electrochromic devices (Hu et al., 2019).
Antimicrobial and Antioxidant Properties
- Thiophene derivatives have been studied for their antimicrobial and antioxidant activities. For instance, compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant antibacterial and antifungal properties (Raghavendra et al., 2016).
Material Science and Pharmaceutical Applications
- Substituted thiophenes are noted for their wide spectrum of biological activities and their use in material science, such as in thin-film transistors and organic light-emitting transistors (OLET) (Nagaraju et al., 2018).
Optoelectronic Properties
- Thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their optoelectronic properties, indicating potential applications in OLEDs, solar cells, and other electronic devices (Thippeswamy et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it were a volatile liquid, it might pose a risk of fire or explosion. If it were a solid, it might pose a risk of dust explosion.
Orientations Futures
Future research on this compound might involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential uses. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound were a drug candidate.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-2-18-12-5-3-11(4-6-12)15(17)13-7-8-14(21-13)16-19-9-10-20-16/h3-8,16H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDIDXFGNVNTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641955 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene | |
CAS RN |
898778-61-5 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

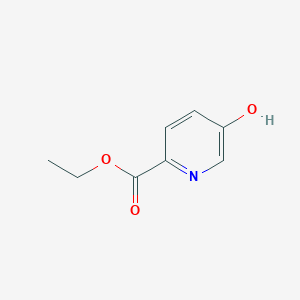
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)


![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)

